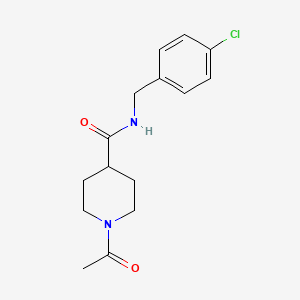![molecular formula C15H16N2O4S B5316321 N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B5316321.png)
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide, also known as AMMS or N-(5-Aminosulfonyl-2-methoxyphenyl)-2-methylbenzamide, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide has been shown to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. In agriculture, it has been studied as a herbicide and insecticide. In materials science, it has been studied for its ability to act as a crosslinking agent in polymerization reactions.
Mechanism of Action
The mechanism of action of N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide is not fully understood, but it is believed to act through inhibition of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In studies on inflammation, it has been shown to inhibit the production of certain cytokines and chemokines. In studies on herbicidal and insecticidal properties, it has been shown to disrupt the growth and development of plants and insects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its potential toxicity to non-target organisms must be considered in studies involving its use as a herbicide or insecticide.
Future Directions
There are several potential future directions for research on N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide. In medicine, it could be studied further for its potential as an anti-cancer agent or as a treatment for inflammatory diseases. In agriculture, it could be studied further for its potential as a herbicide or insecticide with reduced toxicity to non-target organisms. In materials science, it could be studied further for its potential as a crosslinking agent in polymerization reactions. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 5-nitro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoic acid, which is then reacted with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)-5-chloro-2-methoxybenzamide. This intermediate is then reacted with sulfamic acid to form N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-methylbenzamide.
properties
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(22(16,19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXPYHXBWVIHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)

![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)
![4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5316340.png)
![N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B5316345.png)